2-Fluoro-4-methylaniline

Physical organic chemistry Process thermodynamics Isomer thermochemistry

2-Fluoro-4-methylaniline (CAS 452-80-2, molecular formula C7H8FN, molecular weight 125.15 g/mol), also designated as 2-fluoro-p-toluidine or 4-amino-3-fluorotoluene, is a substituted aromatic amine characterized by an ortho-fluorine atom and a para-methyl group on the aniline ring. The compound exists as a light yellow to yellow-orange clear liquid at ambient temperature with a melting point of 3 °C, a density of 1.108 g/cm³ at 25 °C, and a boiling point of 70–71 °C at 7 mmHg.

Molecular Formula C7H8FN
Molecular Weight 125.14 g/mol
CAS No. 452-80-2
Cat. No. B1213500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-methylaniline
CAS452-80-2
Synonyms2-fluoro-4-methylaniline
Molecular FormulaC7H8FN
Molecular Weight125.14 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N)F
InChIInChI=1S/C7H8FN/c1-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3
InChIKeyZQEXBVHABAJPHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-methylaniline (CAS 452-80-2) Technical Specifications and Industrial Grade Profile for Procurement Evaluation


2-Fluoro-4-methylaniline (CAS 452-80-2, molecular formula C7H8FN, molecular weight 125.15 g/mol), also designated as 2-fluoro-p-toluidine or 4-amino-3-fluorotoluene, is a substituted aromatic amine characterized by an ortho-fluorine atom and a para-methyl group on the aniline ring [1]. The compound exists as a light yellow to yellow-orange clear liquid at ambient temperature with a melting point of 3 °C, a density of 1.108 g/cm³ at 25 °C, and a boiling point of 70–71 °C at 7 mmHg . It is commercially available at purity grades ranging from 97% to 99% (GC) from multiple industrial suppliers [2]. This compound functions as a key intermediate in the synthesis of pharmaceutical active ingredients, particularly in central nervous system agents and kinase inhibitors, as well as in the preparation of agrochemicals, heterocyclic compounds, and advanced materials [3].

Why 2-Fluoro-4-methylaniline Cannot Be Interchanged with Other Fluoromethylaniline Isomers in Process Chemistry and Formulation


Substitution of 2-fluoro-4-methylaniline with other fluoromethylaniline isomers or structurally related aniline derivatives introduces quantifiable and functionally consequential differences in thermochemical stability, regiochemical reactivity, and biological effect profiles. The precise 2-fluoro, 4-methyl substitution pattern dictates both the compound's thermodynamic formation enthalpy and its site-selective reactivity in cross-coupling and heterocycle-forming reactions [1]. Furthermore, comparative toxicological studies reveal that different fluorinated aniline isomers induce distinct metabolic perturbation signatures in vivo, meaning that even compounds sharing the same molecular formula (C7H8FN) and molecular weight cannot be assumed to produce equivalent biological or environmental outcomes [2]. These differences are not merely academic; they translate directly into synthetic yield variability, impurity profile divergence, and altered safety and handling requirements in manufacturing workflows.

Quantitative Comparative Evidence for 2-Fluoro-4-methylaniline (CAS 452-80-2) Against Structural Analogs and In-Class Alternatives


Thermochemical Differentiation: Standard Molar Enthalpy of Vaporization of 2-Fluoro-4-methylaniline Among Fluoromethylaniline Isomers

The standard molar enthalpy of vaporization (ΔvapH°) for 2-fluoro-4-methylaniline has been experimentally determined as 13.5 ± 0.1 kcal/mol at T = 298.15 K using Calvet microcalorimetry, a value that distinguishes this isomer from other fluoromethylaniline positional isomers with identical molecular formula and molecular weight [1]. This thermochemical parameter is critical for engineering distillation and separation processes, as vaporization energetics directly inform boiling point behavior, phase-change energy requirements, and purification strategy optimization in industrial production settings.

Physical organic chemistry Process thermodynamics Isomer thermochemistry

Comparative Metabolic Toxicity Profiling: Distinct Endogenous Biomarker Alterations Induced by 2-Fluoro-4-methylaniline Versus 4-Fluoroaniline and 3,5-Difluoroaniline

In a comparative metabonomic assessment using the earthworm Eisenia veneta as an in vivo model organism, 2-fluoro-4-methylaniline induced a distinct biochemical fingerprint profile that differed qualitatively and quantitatively from the effects produced by 4-fluoroaniline and 3,5-difluoroaniline [1]. Principal component analysis (PCA) of 1H NMR spectra from tissue extracts revealed that the three aniline derivatives clustered separately from each other and from undosed controls, indicating compound-specific metabolic perturbation signatures [1]. The 2-fluoro-4-methylaniline-treated worms exhibited a specific decrease in a resonance corresponding to 2-hexyl-5-ethyl-3-furansulfonate, a metabolite not affected by the comparator compounds in the same manner [1].

Environmental toxicology Metabonomics Biomarker discovery Xenobiotic metabolism

Purity Grade Differentiation: 99% Specification of 2-Fluoro-4-methylaniline for Sensitive Synthetic Applications

2-Fluoro-4-methylaniline is commercially supplied at a 99% purity grade (GC) specification, as documented in authoritative vendor technical datasheets from Thermo Scientific Chemicals . This high-purity specification distinguishes this compound from lower-grade alternatives (e.g., 97% or 98% grades) that are also available in the marketplace . The 99% grade is particularly relevant for applications requiring minimal impurity interference, such as Leimgruber-Batcho indole synthesis yielding 6-chloro-5-fluoroindole and the preparation of (S)-amino alcohol derivatives for chiral synthesis .

Analytical chemistry Synthetic methodology Quality assurance Pharmaceutical intermediate procurement

Optimal Application Scenarios for 2-Fluoro-4-methylaniline (CAS 452-80-2) Based on Quantified Differentiation Evidence


Leimgruber-Batcho Indole Synthesis: Preparation of 6-Chloro-5-fluoroindole Using 99% Grade 2-Fluoro-4-methylaniline

2-Fluoro-4-methylaniline serves as the starting material in the Leimgruber-Batcho reaction for the synthesis of 6-chloro-5-fluoroindole, a key heterocyclic scaffold in medicinal chemistry . This application scenario specifically leverages the 99% purity grade of the compound to minimize competing side reactions and maximize indole ring formation yield. The ortho-fluorine atom provides unique electronic activation that facilitates the requisite cyclization step, a regiochemical feature not shared by 4-fluoro-2-methylaniline or non-fluorinated p-toluidine analogs. Procurement of the 99% grade is recommended for this application to ensure batch-to-batch reproducibility and minimize chromatographic purification burden.

Synthesis of (S)-Amino Alcohol Derivatives: Chiral Intermediate Preparation from 2-Fluoro-4-methylaniline

2-Fluoro-4-methylaniline is utilized in the preparation of the (S)-amino alcohol 2-amino-3-(2-fluoro-4-methylphenyl)-propan-1-ol . The stereochemical integrity and yield of this transformation are sensitive to starting material purity; therefore, procurement of the 99% grade rather than lower-purity alternatives is indicated. The specific 2-fluoro, 4-methyl substitution pattern is essential for establishing the desired chiral environment and downstream biological activity of the resulting amino alcohol derivative.

Thermochemical Process Optimization: Distillation and Purification Engineering for 2-Fluoro-4-methylaniline

Industrial process engineers designing distillation or separation unit operations for 2-fluoro-4-methylaniline require the experimentally validated standard molar enthalpy of vaporization (ΔvapH° = 13.5 ± 0.1 kcal/mol) for accurate energy balance calculations and column sizing . This isomer-specific thermochemical parameter cannot be reliably substituted with data from 4-fluoro-2-methylaniline or 2-fluoro-5-methylaniline, as each fluoromethylaniline isomer possesses a distinct thermodynamic profile. Use of incorrect thermochemical data may lead to suboptimal column design, increased energy consumption, or compromised purity of recovered product.

Environmental Toxicology Assessment: Regulatory Dossier Preparation for Fluorinated Aniline Intermediates

Regulatory submissions and environmental impact assessments for chemical manufacturing processes involving 2-fluoro-4-methylaniline should incorporate isomer-specific toxicological data rather than generic fluorinated aniline class-level extrapolations. The compound's distinct metabonomic perturbation profile—characterized by decreased 2-hexyl-5-ethyl-3-furansulfonate and increased inosine monophosphate in model organism studies—differs qualitatively from the maltose depletion observed with 4-fluoroaniline exposure [1]. This differentiation supports accurate risk characterization and appropriate safety data sheet (SDS) hazard classification in compliance with REACH and analogous regulatory frameworks.

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